

A Technical Guide to Sulfo DBCO-PEG3-acid: Properties and Applications

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Compound of Interest

Compound Name: Sulfo DBCO-PEG3-acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **Sulfo DBCO-PEG3-acid**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug delivery. Its unique architecture, combining a sulfonate group, a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a carboxylic acid, offers enhanced water solubility and versatile reactivity for the precise modification of biomolecules.

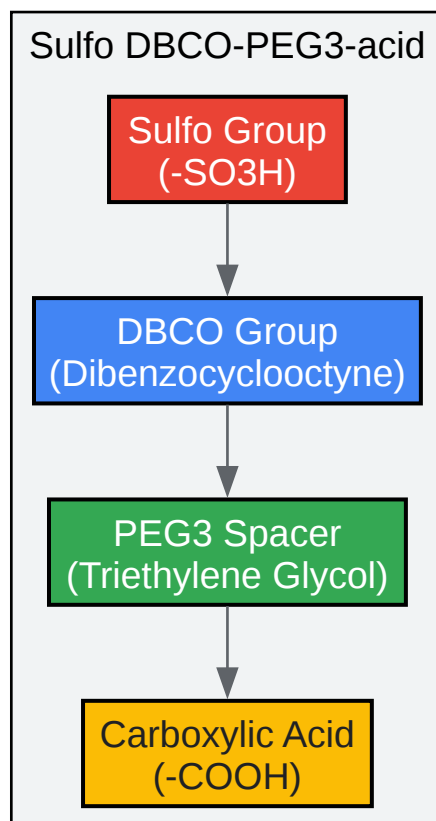
Core Physicochemical Properties

The fundamental properties of **Sulfo DBCO-PEG3-acid** are summarized below, providing essential data for experimental design and execution.

Property	Value
Molecular Formula	C31H37N3O11S[1][2][3]
Molecular Weight	659.71 g/mol [1]
CAS Number	2566404-75-7[1]
Purity	Typically >95%

Molecular Architecture and Functionality

Sulfo DBCO-PEG3-acid is comprised of four key functional components, each contributing to its utility in bioconjugation.



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Figure 1. Functional components of **Sulfo DBCO-PEG3-acid**.

- **Sulfo Group:** The negatively charged sulfonate group significantly enhances the water solubility of the molecule and the resulting conjugates, which is highly advantageous for biological applications.
- **DBCO Group:** This strained alkyne is the reactive handle for copper-free click chemistry. It readily and specifically reacts with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.
- **PEG3 Spacer:** The triethylene glycol spacer arm provides spatial separation between the conjugated molecules, which can help to preserve their biological activity. The hydrophilic nature of the PEG chain also contributes to the overall water solubility of the conjugate.

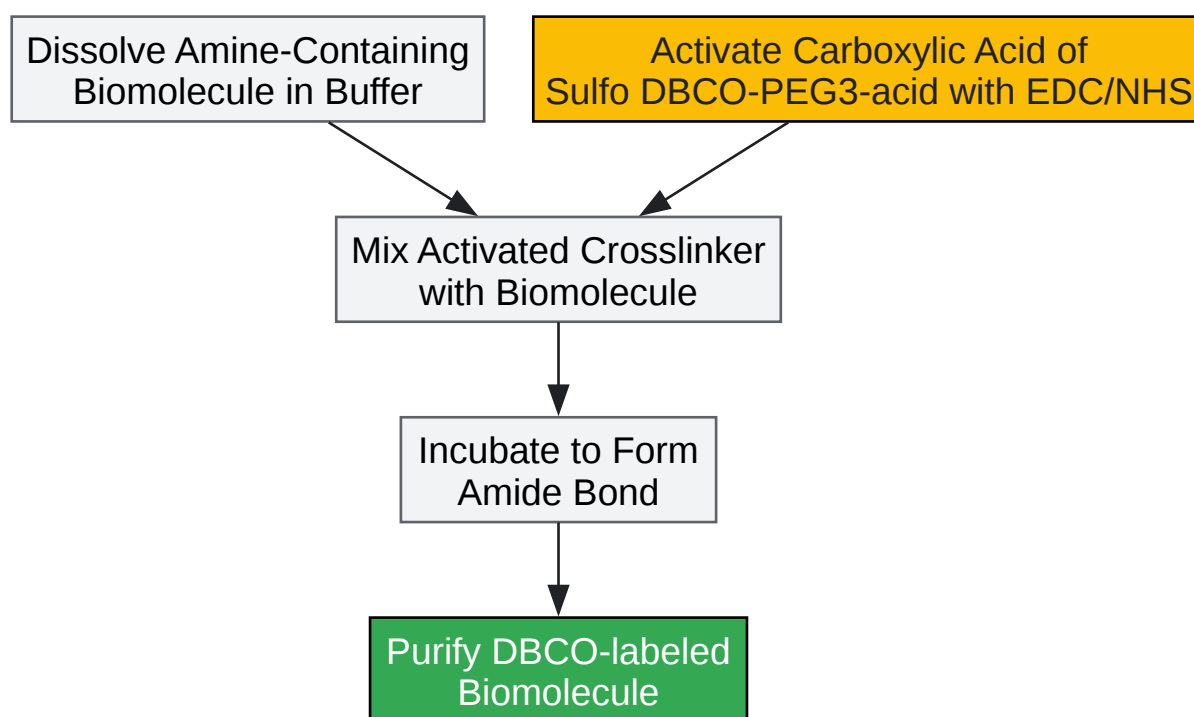
- **Carboxylic Acid:** The terminal carboxylic acid provides a versatile functional group for conjugation to primary amines. This reaction is typically mediated by carbodiimide chemistry (e.g., using EDC) to form a stable amide bond.

Experimental Protocols: General Methodologies

While specific protocols are application-dependent, the following outlines the general experimental workflows for utilizing **Sulfo DBCO-PEG3-acid**.

Amine Conjugation via Carboxylic Acid

This protocol describes the conjugation of **Sulfo DBCO-PEG3-acid** to a primary amine-containing biomolecule (e.g., a protein or antibody).



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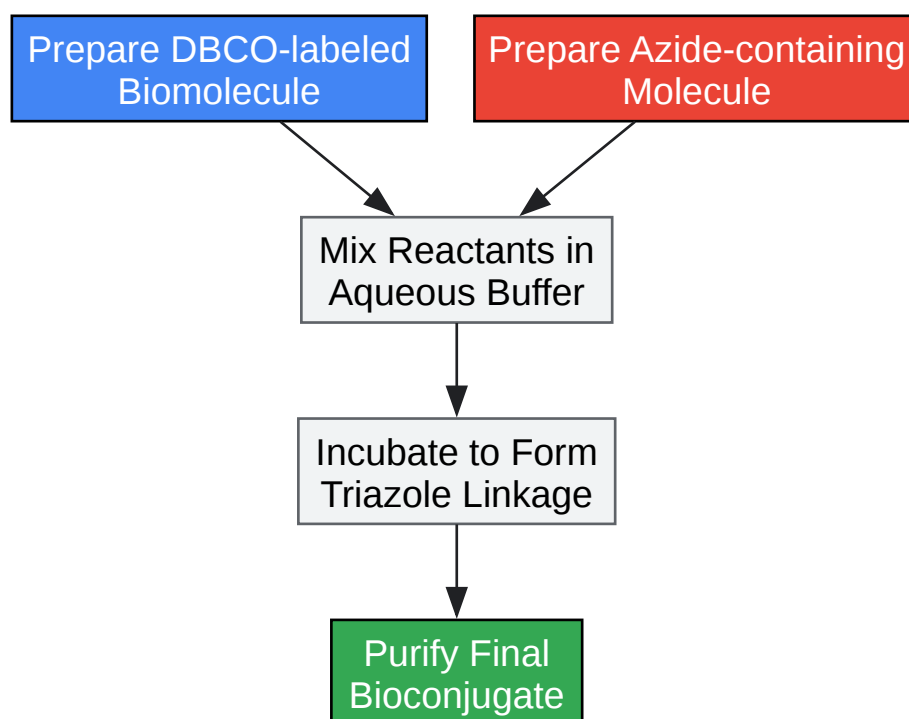
Figure 2. Workflow for amine conjugation.

- **Reagent Preparation:** Prepare a stock solution of **Sulfo DBCO-PEG3-acid** in a compatible organic solvent (e.g., DMSO or DMF). Also, prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an appropriate buffer (e.g., MES or PBS).

- Activation: Mix the **Sulfo DBCO-PEG3-acid** with EDC and NHS in the reaction buffer to activate the carboxylic acid, forming an NHS ester.
- Conjugation: Add the activated crosslinker to the amine-containing biomolecule in a suitable buffer (typically pH 7.2-8.0).
- Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours at room temperature or overnight at 4°C).
- Purification: Remove excess, unreacted crosslinker using size-exclusion chromatography, dialysis, or tangential flow filtration.

Copper-Free Click Chemistry with Azide-Modified Molecules

This protocol details the conjugation of the DBCO-labeled biomolecule to an azide-containing molecule.



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Figure 3. Workflow for copper-free click chemistry.

- **Reagent Preparation:** Dissolve the DBCO-labeled biomolecule and the azide-containing molecule in a compatible aqueous buffer (e.g., PBS).
- **Reaction:** Mix the two components. The reaction proceeds spontaneously without the need for a catalyst.
- **Incubation:** Allow the reaction to proceed to completion. Reaction times can vary depending on the concentration and reactivity of the substrates.
- **Purification:** Purify the final bioconjugate to remove any unreacted starting materials using appropriate chromatographic techniques.

Applications in Research and Drug Development

The unique properties of **Sulfo DBCO-PEG3-acid** make it a valuable tool in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** The crosslinker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
- **Targeted Drug Delivery:** It is instrumental in developing systems that deliver therapeutic agents specifically to the site of action, minimizing off-target effects.
- **Biomolecule Labeling and Imaging:** The DBCO group allows for the specific attachment of imaging agents (e.g., fluorescent dyes) to biomolecules for in vivo and in vitro imaging applications.
- **Surface Modification:** The compound can be used to modify the surfaces of medical devices or nanoparticles to enhance biocompatibility and introduce specific functionalities.

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